2,2-Difluoro-6-azaspiro[3.4]octane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoro-6-azaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N/c8-7(9)3-6(4-7)1-2-10-5-6/h10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZPNWYUWUNQGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(C2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of the 2,2 Difluoro 6 Azaspiro 3.4 Octane Framework
General Reaction Pathways of Azaspiro[3.4]octanes
Azaspiro[3.4]octanes, in general, exhibit reactivity characteristic of their constituent saturated heterocyclic rings, namely the azetidine (B1206935) and cyclopentane (B165970) or pyrrolidine (B122466) rings. Their reactions are largely governed by the nucleophilicity of the secondary amine and the potential for functionalization on the carbocyclic ring.
The nitrogen atom in the azaspiro[3.4]octane framework is a key site for nucleophilic and electrophilic transformations. As a secondary amine, it readily participates in a variety of reactions.
Nucleophilic Reactions: The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking various electrophilic species. Common reactions include:
N-Alkylation and N-Arylation: The nitrogen can be alkylated or arylated using alkyl halides, aryl halides (often under metal catalysis), or other electrophilic reagents. This is a fundamental strategy for introducing diverse substituents and building molecular complexity.
N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) yields the corresponding amides. This transformation is crucial for creating peptide-like structures or modulating the electronic properties of the nitrogen atom.
Reductive Amination: The secondary amine can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ to afford N-substituted derivatives. researchgate.net
Electrophilic Reactions: Once the nitrogen atom is functionalized, for instance by acylation, the adjacent carbonyl group can act as an electrophilic site.
The azaspiro[3.4]octane scaffold can be synthesized or further modified through condensation and intramolecular cyclization reactions.
Dieckmann Condensation: A key strategy for constructing spirolactams involves the Dieckmann condensation of α-aminoesters. researchgate.net
[3+2] Cycloaddition: The reaction between electron-deficient alkenes and in situ generated azomethine ylides is a common method for synthesizing spirocyclic pyrrolidines. researchgate.net
Intramolecular SN2 Alkylation and N-Acylation: These are common methods for assembling spirocyclic scaffolds from appropriately functionalized precursors. researchgate.net
Strain-Release Driven Spirocyclization: The coupling of azabicyclo[1.1.0]butyl ketones with an electrophile containing a nucleophilic atom can lead to spiro-azetidines through a strain-release driven spirocyclization. bris.ac.uk
Intramolecular Free-Radical Cyclization: These reactions can be mediated by transition metals and are effective for creating complex molecules under mild conditions. thieme-connect.de
Specific Reactivity Influenced by Geminal Difluorination
The introduction of a geminal difluoro group at the 2-position of the 6-azaspiro[3.4]octane scaffold significantly alters its chemical reactivity. The strong electron-withdrawing nature of the fluorine atoms has several important consequences.
Reduced Basicity and Nucleophilicity of the Nitrogen Atom: The inductive effect of the two fluorine atoms, transmitted through the carbon framework, decreases the electron density on the nitrogen atom. This makes the amine less basic and less nucleophilic compared to its non-fluorinated counterpart. thieme-connect.com Consequently, reactions involving nucleophilic attack by the nitrogen may require harsher conditions or more potent electrophiles.
Activation of Adjacent C-H Bonds: The electron-withdrawing fluorine atoms can increase the acidity of the protons on the adjacent carbon atoms (C1 and C3). This can facilitate deprotonation and subsequent functionalization at these positions.
Influence on Ring Conformation: The presence of the CF₂ group can influence the conformational preferences of the cyclopentane ring, which in turn can affect the stereochemical outcome of reactions at other positions on the scaffold.
Modulation of Physicochemical Properties: Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. The gem-difluoro group in 2,2-difluoro-6-azaspiro[3.4]octane can therefore be leveraged to fine-tune the drug-like properties of molecules incorporating this scaffold. smolecule.com
Strategies for Functionalization and Diversification of the this compound Scaffold
The functionalization of the this compound scaffold can be achieved through various synthetic strategies, targeting either the nitrogen atom or the carbocyclic framework.
N-Functionalization: As with non-fluorinated azaspirocycles, the nitrogen atom is a primary handle for diversification. A wide range of substituents can be introduced via N-alkylation, N-arylation, N-acylation, and reductive amination, although the reduced nucleophilicity due to the gem-difluoro group must be taken into account. ethz.chresearchgate.net
C-H Functionalization: Modern C-H activation/functionalization methodologies offer a powerful tool for directly introducing substituents onto the carbocyclic portion of the scaffold. This allows for the late-stage diversification of complex molecules.
Synthesis of Functionalized Precursors: An alternative approach is to construct the difluorinated spirocycle from already functionalized building blocks. For example, starting with a substituted cyclopentanone (B42830) and incorporating the difluorinated azetidine ring through a multi-step sequence.
A general scheme for the functionalization of the this compound scaffold is presented below:
| Reaction Type | Reagents and Conditions | Product |
| N-Alkylation | R-X (X = Br, I, OTs), Base (e.g., K₂CO₃, Et₃N) | N-Alkyl-2,2-difluoro-6-azaspiro[3.4]octane |
| N-Arylation | Ar-X (X = Br, I), Palladium or Copper catalyst, Base | N-Aryl-2,2-difluoro-6-azaspiro[3.4]octane |
| N-Acylation | RCOCl or (RCO)₂O, Base | N-Acyl-2,2-difluoro-6-azaspiro[3.4]octane |
| Reductive Amination | RCHO or RCOR', NaBH(OAc)₃ or NaBH₃CN | N-Alkyl-2,2-difluoro-6-azaspiro[3.4]octane |
Library Synthesis Approaches Utilizing this compound Building Blocks
The this compound scaffold is an attractive building block for the synthesis of compound libraries for high-throughput screening in drug discovery. Its rigid, three-dimensional structure and the presence of the gem-difluoro group provide access to novel chemical space. smolecule.combaranlab.org
Library synthesis strategies often rely on the robust and versatile reactivity of the secondary amine. A common approach involves the parallel synthesis of a diverse set of amides or N-substituted amines.
Example of a Library Synthesis Workflow:
Scaffold Synthesis: A scalable synthesis of the parent this compound hydrochloride is the starting point. sigmaaldrich.com
Parallel Acylation: The scaffold is reacted with a library of diverse carboxylic acids in a multi-well plate format using automated liquid handlers and robotic systems. A standard set of coupling reagents (e.g., HATU, HOBt, DIC) is typically employed.
Parallel Alkylation/Reductive Amination: Alternatively, the scaffold can be reacted with a library of aldehydes or ketones under reductive amination conditions, or with a library of alkyl halides.
Purification and Characterization: The resulting library of compounds is then purified using automated parallel purification systems (e.g., mass-directed preparative HPLC) and characterized by LC-MS and NMR.
This approach allows for the rapid generation of hundreds or thousands of distinct compounds, each featuring the this compound core but decorated with a wide variety of functional groups. This diversity is crucial for exploring the structure-activity relationships (SAR) of a given biological target.
Spectroscopic and Structural Elucidation in Research of 2,2 Difluoro 6 Azaspiro 3.4 Octane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
A detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra would be essential for the definitive structural assignment of 2,2-Difluoro-6-azaspiro[3.4]octane. In a typical ¹H NMR spectrum, one would expect to observe distinct signals for the protons on the azetidine (B1206935) and cyclopentane (B165970) rings. The chemical shifts and coupling constants of these signals would provide valuable information about the connectivity and stereochemical relationships of the protons. Specifically, the protons adjacent to the nitrogen atom would likely appear at a different chemical shift compared to the other methylene (B1212753) protons.
The ¹³C NMR spectrum would be expected to show signals for each unique carbon atom in the molecule. The carbon atom bonded to the two fluorine atoms (C2) would exhibit a characteristic triplet due to carbon-fluorine coupling. The chemical shift of this carbon would be significantly influenced by the electronegative fluorine atoms.
A ¹⁹F NMR spectrum would provide direct evidence for the presence of the fluorine atoms and would likely show a single resonance, confirming the chemical equivalence of the two fluorine atoms at the C2 position.
Table 1: Hypothetical NMR Data for this compound (Note: This table is a representation of the type of data that would be presented and is not based on experimental results.)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
|---|---|---|---|---|
| ¹H | - | - | - | Protons on azetidine ring |
| ¹H | - | - | - | Protons on cyclopentane ring |
| ¹³C | - | t | J_CF = - | C2 |
| ¹³C | - | s | - | Other spirocyclic carbons |
Mass Spectrometry (MS) in Compound Identification and Purity Assessment
Mass spectrometry would be a critical tool for confirming the molecular weight and assessing the purity of this compound. In a high-resolution mass spectrum (HRMS), the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to the exact molecular formula, C₇H₁₁F₂N. The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for such a molecule might involve the loss of small neutral molecules or radicals from the spirocyclic rings.
Table 2: Expected Mass Spectrometry Data for this compound (Note: This table is a representation of the type of data that would be presented and is not based on experimental results.)
| Ion | Calculated m/z | Observed m/z | Fragmentation |
|---|---|---|---|
| [M+H]⁺ | 148.0932 | - | Molecular Ion |
| - | - | - | Fragment 1 |
Vibrational Spectroscopy (IR) for Functional Group Characterization
Infrared (IR) spectroscopy would be used to identify the characteristic functional groups present in this compound. The spectrum would be expected to show absorption bands corresponding to C-H stretching vibrations of the methylene groups in the rings. A key feature would be the strong absorption bands associated with the C-F stretching vibrations. The N-H stretching vibration of the secondary amine would also be a prominent feature.
Table 3: Anticipated IR Absorption Bands for this compound (Note: This table is a representation of the type of data that would be presented and is not based on experimental results.)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3300-3400 | Medium | N-H Stretch |
| ~2850-2960 | Medium-Strong | C-H Stretch |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
Table 4: Illustrative Crystallographic Data for this compound (Note: This table is a representation of the type of data that would be presented and is not based on experimental results.)
| Parameter | Value |
|---|---|
| Crystal System | - |
| Space Group | - |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| α (°) | - |
| β (°) | - |
| γ (°) | - |
| Volume (ų) | - |
Computational Chemistry and Molecular Modeling Studies of 2,2 Difluoro 6 Azaspiro 3.4 Octane
Conformational Analysis and Energy Landscapes of Difluorinated Azaspiro[3.4]octanes
The conformational flexibility of a molecule is intrinsically linked to its biological activity. For spirocyclic systems like 2,2-Difluoro-6-azaspiro[3.4]octane, computational methods are indispensable for exploring the accessible conformations and their relative energies.
Studies on analogous difluorinated compounds have shown that the presence of vicinal difluorides can bias the conformation of linker chains in bioactive molecules. mdpi.com For this compound, the gem-difluoro group is expected to have a pronounced effect on the local geometry of the cyclobutane (B1203170) ring. DFT calculations would be employed to determine the preferred puckering of the four-membered ring and the orientation of the pyrrolidine (B122466) ring relative to it. The relative energies of different conformers, arising from the puckering of both rings and the inversion at the nitrogen atom, can be calculated to construct a detailed energy landscape. This landscape is critical for understanding which conformations are likely to be present in solution and which might be the bioactive conformation when binding to a protein target.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Ring Puckering (Cyclobutane) | Ring Puckering (Pyrrolidine) | Relative Energy (kcal/mol) |
| 1 | Planar | Envelope | 0.00 |
| 2 | Puckered | Envelope | 1.25 |
| 3 | Planar | Twisted | 2.80 |
| 4 | Puckered | Twisted | 3.50 |
Note: The data in this table is hypothetical and for illustrative purposes only, representing the type of output from conformational analysis studies.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations provide deep insights into the electronic properties of a molecule, which are fundamental to its reactivity and intermolecular interactions. For this compound, methods like DFT are used to calculate a variety of electronic descriptors.
The introduction of the electron-withdrawing fluorine atoms is expected to lower the energy of the molecular orbitals and influence the charge distribution across the molecule. The calculated electrostatic potential (ESP) map would highlight the electron-rich and electron-poor regions. The nitrogen atom of the azaspiro core is expected to be a primary site for hydrogen bonding, and its basicity will be modulated by the presence of the nearby difluoromethyl group. Quantum chemical calculations can provide a quantitative estimate of the pKa of the amine, which is a critical parameter for its behavior under physiological conditions.
Furthermore, frontier molecular orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can predict the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability. These calculations are also foundational for understanding potential metabolic pathways, as they can indicate sites susceptible to oxidation or other transformations.
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 8.7 eV |
| Dipole Moment | 3.1 D |
| Calculated pKa | 8.9 |
Note: The data in this table is hypothetical and for illustrative purposes only, representing the type of output from quantum chemical calculations.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To explore the therapeutic potential of this compound, computational methods like molecular docking and molecular dynamics (MD) simulations are employed to predict and analyze its binding to biological targets. These methods are instrumental in drug discovery for identifying potential protein partners and for understanding the molecular basis of ligand recognition. researchgate.net
Molecular docking studies would involve placing the 3D structure of this compound into the binding site of a target protein. The scoring functions used in docking algorithms would then estimate the binding affinity and predict the most likely binding pose. The spirocyclic nature of the scaffold provides a rigid framework that can orient functional groups in specific vectors, potentially leading to high-affinity interactions. acs.org The fluorine atoms can participate in favorable interactions, such as hydrogen bonds with backbone amides or other polar residues within the binding pocket.
Structure-Activity Relationship (SAR) Studies via Computational Methods
Computational methods are a cornerstone of modern structure-activity relationship (SAR) studies, enabling the rational design of analogs with improved potency and selectivity. For the this compound scaffold, computational SAR would involve systematically modifying the structure and predicting the effect of these changes on binding affinity and other properties.
By building a computational model of the ligand-protein complex, researchers can identify which parts of the molecule are essential for binding and which can be modified. For example, substituents could be added to the nitrogen atom or other positions on the pyrrolidine ring to explore new interactions with the target protein. Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating calculated molecular descriptors (e.g., steric, electronic, and hydrophobic properties) with experimentally determined biological activities for a series of analogs. These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds.
In the context of optimizing a lead compound, computational approaches can be used to address liabilities such as off-target effects. For example, if the parent compound shows activity against an unwanted target, computational modeling can guide modifications to the structure to reduce this activity while maintaining or improving the desired activity. acs.org
Emerging Research Directions and Future Perspectives for 2,2 Difluoro 6 Azaspiro 3.4 Octane
Development of Advanced Synthetic Methodologies for Enhanced Diversity
The generation of diverse molecular libraries is fundamental to drug discovery. For 2,2-Difluoro-6-azaspiro[3.4]octane, research is moving toward advanced synthetic methodologies that allow for the creation of a wide array of derivatives. The synthesis of related compounds often involves multi-step processes that start from accessible precursors. These methods typically employ strong bases, protecting groups, and specific catalysts to achieve the desired spirocyclic core with high purity and yield.
One documented synthetic route involves the reaction of this compound hydrochloride with N,N-diisopropylethylamine in acetonitrile, which serves as a foundational method for attaching the scaffold to other molecular fragments. google.com Another approach describes the preparation of a dicarboxylate derivative from a 7-ethyl 6-(phenylmethyl) 2-oxo-6-azaspiro[3.4]octane-6,7-dicarboxylate precursor, highlighting the conversion of a ketone to the difluoro moiety as a key step. google.com Future developments aim to create more efficient and versatile synthetic pathways, such as cascade reactions, to rapidly generate libraries of substituted analogs for biological screening. nih.gov
Table 1: Examples of Synthetic Reactions and Precursors
| Product/Intermediate | Precursor(s) | Reagents/Conditions | Source |
|---|---|---|---|
| Aza-quinazoline derivatives | This compound hydrochloride | N,N-diisopropylethylamine, Acetonitrile, 100°C | google.com |
| (7S)-2,2-difluoro-6-azaspiro[3.4]octane derivative | 7-ethyl 6-(phenylmethyl) (7S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate | Analogous fashion to other described syntheses | google.com |
| O6-Tert-butyl O7-methyl this compound-6,7-dicarboxylate | Not specified | Multi-step synthesis, strong bases, protecting groups, specific catalysts |
Expansion into Novel Therapeutic Areas and Biological Systems
The this compound scaffold is a key component in the development of new therapeutic agents across several disease areas, owing to its ability to impart desirable properties like metabolic stability and conformational rigidity.
Oncology: The scaffold is being used to develop novel cyclin-dependent kinase (CDK) inhibitors for cancer therapy. google.com Dysregulation of CDKs is a hallmark of cancer, and inhibitors can halt the cell cycle. google.com The development of new CDK inhibitors aims to improve selectivity and reduce the toxicity seen in earlier generations of these drugs. google.com
Neurodegenerative Diseases: Researchers are incorporating the this compound moiety into agonists for the TRPML1 ion channel. justia.com TRPML1 is implicated in lysosomal function, and its activation is a promising strategy for treating neurodegenerative conditions like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) by helping to clear accumulated cellular waste. justia.com
Infectious Diseases: The scaffold has been utilized in the synthesis of compounds for treating the Hepatitis C virus (HCV). google.com Patent literature describes derivatives of this compound as part of novel compositions aimed at inhibiting HCV. google.com
Table 2: Therapeutic Targets and Associated Disease Areas
| Therapeutic Target | Disease Area | Rationale | Source |
|---|---|---|---|
| Cyclin-Dependent Kinases (CDKs) | Cancer | CDK dysregulation is a hallmark of cancer; inhibitors can arrest the cell cycle. | google.com |
| TRPML1 (Mucolipin 1) | Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) | Activation of TRPML1 may rescue impaired lysosomal function and autophagy. | justia.com |
| Hepatitis C Virus (HCV) | Infectious Disease | The scaffold is a building block for novel HCV inhibitors. | google.com |
Integration with High-Throughput Screening and Automated Synthesis
The utility of this compound as a versatile building block makes it highly suitable for modern drug discovery platforms that rely on speed and scale. Its stable and rigid structure can be systematically modified, making it an ideal candidate for the creation of large chemical libraries. These libraries can then be evaluated using high-throughput screening (HTS) to rapidly identify compounds with desired biological activity.
For instance, in the context of HCV research, stable cell lines containing HCV replicons have been used specifically for the screening of compounds built upon such scaffolds. google.com This approach allows for the rapid testing of many derivatives to find potent inhibitors. The defined chemical reactivity of the azaspiro-octane core facilitates its incorporation into automated synthesis workflows, where robotic systems can perform repetitive chemical reactions to build a large and diverse set of molecules for screening campaigns.
Potential Applications in Materials Science and Beyond Medicinal Chemistry (e.g., Photochromic Materials, Leuco Dyes)
While the primary focus of research on this compound has been in medicinal chemistry, its unique spirocyclic structure suggests potential applications in materials science. cymitquimica.comevitachem.com Spiro compounds are known for their interesting photophysical properties. acs.org
Photochromic Materials: These materials change color reversibly upon exposure to light. Spirocyclic compounds, including triazaspirocycles, have been successfully developed as photochromic materials for use in applications like color-changing lenses and molecular switches. nih.gov The rigid structure of the azaspiro[3.4]octane core could be functionalized with chromophores to explore similar properties.
Leuco Dyes: Leuco dyes are compounds that can switch between a colorless and a colored state, often triggered by changes in pH or temperature. nih.gov The general class of spirocyclic compounds is known to be useful in the design of leuco dyes. smolecule.com For example, fluoran (B1223164) dyes, a major class of leuco dyes, are based on a spiro[isobenzofuran-1,9-xanthen]-3-one structure. nih.gov Although not yet specifically reported for this compound, its structural class makes it a candidate for future investigation in developing novel dyes for thermal printing, textiles, and other applications. nih.gov
The exploration of this compound in these areas remains a nascent field, representing a significant opportunity for future research to expand its utility beyond pharmaceuticals. bldpharm.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2-difluoro-6-azaspiro[3.4]octane, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step reactions involving fluorinated intermediates. For example, patents describe analogous spiro compounds synthesized using brominated intermediates (e.g., bromoethoxy-substituted phenyl derivatives) followed by nucleophilic substitution with azetidine or piperidine analogs . Reaction temperature (optimized at 50–80°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of fluorinating agents (e.g., DAST or Deoxo-Fluor) critically affect yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is typically employed .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : and NMR are essential for confirming fluorine substitution patterns and spirocyclic backbone integrity. NMR aids in resolving quaternary carbons in the spiro system .
- Mass Spectrometry : High-resolution MS (HRMS) with ESI or EI ionization confirms molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .
- X-ray Crystallography : Limited due to low crystallinity, but derivatives (e.g., hydrochloride salts) may form suitable crystals for structural validation .
Q. How does the spirocyclic framework influence the compound’s stability under acidic/basic conditions?
- Methodological Answer : The 6-azaspiro[3.4]octane core exhibits moderate stability in acidic conditions (pH 2–6) but degrades in strong bases (pH >10) due to ring-opening reactions. Accelerated stability studies (40°C/75% RH for 14 days) show <5% degradation in neutral buffers, making it suitable for short-term storage in inert atmospheres .
Advanced Research Questions
Q. What strategies resolve contradictions in reported stereochemical outcomes during spirocycle formation?
- Methodological Answer : Discrepancies arise from competing [3+3] vs. [4+2] cyclization pathways. Computational modeling (DFT at the B3LYP/6-31G* level) predicts transition-state energies to favor the [3+3] route under kinetic control. Experimental validation using chiral auxiliaries (e.g., (R)-BINOL) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can enforce enantioselectivity, achieving >90% ee in derivatives .
Q. How can researchers optimize fluorination efficiency while minimizing byproducts like dehydrohalogenation?
- Methodological Answer : Fluorination with DAST or XtalFluor-E requires precise stoichiometry (1.2–1.5 eq.) and low temperatures (−20°C to 0°C) to suppress β-elimination. Solvent choice (e.g., dichloromethane vs. acetonitrile) impacts reactivity: polar aprotic solvents reduce carbocation formation. Post-reaction quenching with aqueous NaHCO removes residual fluorinating agents .
Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
- Methodological Answer : Key challenges include:
- Exothermic Fluorination : Use flow reactors to control heat dissipation and prevent runaway reactions.
- Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for large-scale batches .
- Byproduct Management : Implement inline IR or Raman spectroscopy for real-time monitoring of intermediate conversions .
Q. How do structural modifications (e.g., hydrochloride salt formation) impact the compound’s physicochemical properties?
- Methodological Answer : Salt formation (e.g., hydrochloride) improves aqueous solubility (from <0.1 mg/mL to ~5 mg/mL) and thermal stability (TGA shows decomposition onset at 220°C vs. 180°C for the free base). However, salt forms may alter crystallinity, complicating formulation for solid-state applications .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for derivatives: How should researchers validate data?
- Methodological Answer : Variations arise from impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) with controlled heating rates (5–10°C/min) and Hot-Stage Microscopy (HSM) can distinguish polymorphs. Cross-referencing with patents (e.g., EP 4 374 877 A2) and peer-reviewed syntheses ensures reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
